Methyl haematommate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl haematommate can be synthesized through the esterification of haematommic acid. The process involves the reaction of haematommic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where haematommic acid and methanol are combined with a catalyst. The reaction mixture is heated under controlled conditions to achieve the desired yield. Post-reaction, the product is purified using techniques such as distillation and crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Methyl haematommate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various ester and ether derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Methyl haematommate exhibits significant antioxidant properties, which have been demonstrated in various studies. Its ability to scavenge free radicals and reduce oxidative stress is crucial for potential therapeutic applications.

Case Studies and Findings

- A study by Thadhani et al. (2011) highlighted the compound's effectiveness in reducing radical oxygen species (ROS) production in human cell lines, indicating its potential neuroprotective effects .

- In vitro assays have shown that this compound can enhance total antioxidant capacity (TAC) while reducing total oxidant status (TOS) at optimal concentrations .

Table 1: Antioxidant Activity of this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| Thadhani et al. (2011) | NOR assay | Reduced ROS production in U373 MG cells |

| Polat et al. (2013) | TAC/TOS analysis | Increased TAC at low doses |

Anticancer Properties

The anticancer potential of this compound has been extensively researched, revealing its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Findings

- Bačkorová et al. (2011) demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines, including MCF-7 and HL-60, by triggering apoptosis and inhibiting cell growth .

- Molecular docking studies indicated a strong binding affinity of this compound to specific cancer-related targets, suggesting a mechanism for its anticancer activity with a docking score of -7.46 kcal/mol .

Table 2: Anticancer Activity of this compound

| Study Reference | Cell Lines Tested | Mechanism of Action |

|---|---|---|

| Bačkorová et al. (2011) | MCF-7, HL-60 | Induced apoptosis, inhibited proliferation |

| Molecular Docking Study (2022) | - | Strong ligand binding to cancer targets |

Antimicrobial Effects

This compound also demonstrates antimicrobial properties, particularly against pathogenic fungi and bacteria.

Case Studies and Findings

- Research conducted by Caccamese et al. (1985) found that this compound inhibited the growth of various yeast strains, including Candida albicans, showcasing its antifungal potential .

- A study on dermatophytes revealed that this compound's antifungal activity varied with application time, emphasizing the importance of timing in therapeutic contexts .

Table 3: Antimicrobial Activity of this compound

| Study Reference | Microorganisms Tested | Activity |

|---|---|---|

| Caccamese et al. (1985) | Candida albicans | Inhibition of growth |

| Dermatophyte Study (2022) | Various dermatophytes | Time-dependent antifungal activity |

Mecanismo De Acción

The mechanism of action of methyl haematommate involves several pathways:

Comparación Con Compuestos Similares

- Methyl β-orcinolcarboxylate

- 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid

Comparison: Methyl haematommate is unique due to its specific combination of hydroxyl and formyl groups, which contribute to its distinct biological activities. While similar compounds like methyl β-orcinolcarboxylate and 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid also exhibit antioxidant and antifungal properties, this compound’s structure allows for a broader range of chemical reactions and applications .

Actividad Biológica

Methyl haematommate, a benzoic acid derivative isolated from various lichen species, has garnered attention for its diverse biological activities. This article explores the compound's antioxidant, antimicrobial, and anticancer properties, supported by case studies and research findings.

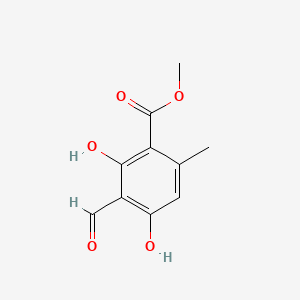

Chemical Structure and Properties

This compound is characterized by its molecular formula and structural features that include hydroxyl and methoxy groups. This unique structure contributes to its biological activity, particularly in the context of its interaction with cellular systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties. According to research conducted by De Paz et al. (2010), it demonstrated a capacity to reduce reactive oxygen species (ROS) production in vitro, suggesting potential neuroprotective effects . The compound's antioxidant activity is often compared to other lichen-derived compounds, showing competitive efficacy in various assays.

Table 1: Antioxidant Activity of this compound

Antimicrobial Activity

The compound has shown notable antimicrobial activity, particularly against dermatophyte fungi. A study by Hickey et al. (1990) reported that this compound effectively inhibited the growth of various dermatophytes, including Trichophyton rubrum and Microsporum canis. The mechanism of action appears to involve disruption of cellular structures and inhibition of spore germination .

Table 2: Antimicrobial Efficacy of this compound

| Organism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Epidermophyton floccosum | 10 µg/disc | Antifungal |

| Microsporum canis | 15 µg/disc | Antifungal |

| Trichophyton rubrum | 12 µg/disc | Antifungal |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Bačkorová et al. (2011) found that it exhibited cytotoxic effects on several cancer cell lines, including MCF-7 and Jurkat cells. The compound induced apoptosis and inhibited cell proliferation through mechanisms involving cell cycle arrest and increased levels of pro-apoptotic factors .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the effects of this compound on human cancer cell lines:

- Cell Lines Used : A2780, MCF-7, SK-BR-3

- Findings :

- Induced significant apoptosis as evidenced by increased floating cells.

- Higher concentrations correlated with enhanced cytotoxicity.

Propiedades

IUPAC Name |

methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5-3-7(12)6(4-11)9(13)8(5)10(14)15-2/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFMUVDLJWXOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343723 | |

| Record name | Methyl haematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34874-90-3 | |

| Record name | Methyl haematommate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.